(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine
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Overview
Description
(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzo[b]furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, dichloromethane, and ethanol are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of (3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine: shares similarities with other trifluoromethylated compounds, such as trifluoromethylbenzene and trifluoromethylpyridine.
Sulfur compounds: These compounds also exhibit unique properties due to the presence of sulfur atoms, which can be compared to the trifluoromethyl group in terms of reactivity and stability.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in fields requiring high stability and reactivity.
Properties
Molecular Formula |
C9H8F3NO |
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Molecular Weight |
203.16 g/mol |
IUPAC Name |
(3S)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2/t7-/m1/s1 |
InChI Key |
IWDYFMAZOKVBNW-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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